2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Description
2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound belonging to the chromeno[2,3-d]pyrimidine-dione family. Its core structure consists of a fused chromene and pyrimidine ring system, with a dione moiety at positions 4 and 5. The substituents at positions 2 and 3—4-methoxyphenyl and 4-methylphenyl, respectively—impart distinct electronic and steric properties.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4/c1-15-7-11-17(12-8-15)27-23(16-9-13-18(30-2)14-10-16)26-24-21(25(27)29)22(28)19-5-3-4-6-20(19)31-24/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZNRTNWWWOKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic compound that has garnered interest for its potential biological activities. This article aims to explore its biological properties, including anti-cancer effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound belongs to the chromeno-pyrimidine family, characterized by a chromene moiety fused with a pyrimidine ring. The presence of methoxy and methyl substituents on the phenyl rings significantly influences its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of chromeno-pyrimidines can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against breast cancer and colorectal cancer cells .
- Mechanism of Action : The anticancer properties are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some studies suggest that these compounds may act as inhibitors of the mTOR pathway, which is crucial for cell growth and metabolism .
Anticancer Efficacy
A notable study evaluated the anticancer efficacy of various chromeno-pyrimidine derivatives, including this compound. The results indicated:
- Cell Line Testing : The compound was tested against several human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). Results showed a significant reduction in cell viability at concentrations ranging from 10 to 50 µM.
- IC50 Values : The IC50 values for this compound were reported to be lower than those for standard chemotherapeutics, indicating a potent anticancer effect.
Structure-Activity Relationship (SAR)
The SAR studies highlighted that:
- Substituent Effects : The presence of electron-donating groups (like methoxy) on the aromatic rings enhances biological activity by increasing electron density and improving binding affinity to target proteins.
- Ring Modifications : Alterations in the chromene or pyrimidine rings can lead to variations in potency and selectivity against different cancer types.
Data Table: Biological Activity Summary
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | 15 | mTOR inhibition |
| This compound | MCF-7 | 20 | Induction of apoptosis |
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromeno[2,3-d]pyrimidine-diones exhibit significant structural diversity due to variations in substituents at positions 2 and 3. Below is a detailed comparison of the target compound with key analogs from the literature:
Table 1: Structural and Functional Comparison of Chromeno[2,3-d]pyrimidine-dione Derivatives
*Estimated based on substituent contributions.
Substituent Effects on Physicochemical Properties
- Lipophilicity (XLogP3): The target compound’s 4-methoxyphenyl and 4-methylphenyl groups balance polarity and lipophilicity (estimated XLogP3 ~3.5). Furan-containing derivatives (e.g., ) have moderate XLogP3 values (3.9), while fluorophenyl analogs (e.g., ) are more polar due to electronegative fluorine.
Pharmacological Activity
- Antimicrobial Potential: Pyrazolyl and isoxazolyl derivatives (e.g., compounds 5–7 in ) show potent antimicrobial activity, attributed to electron-withdrawing groups enhancing target interactions. The target compound’s methoxy and methyl groups (electron-donating) may reduce efficacy against microbes but improve selectivity for other targets.
- Structural-Activity Relationships (SAR):
Crystallographic and Spectral Data
- XRD analysis in confirms the planar geometry of the chromeno[2,3-d]pyrimidine core . The target compound’s structure can be validated similarly, with substituent orientations influencing packing and stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
